molecular formula C16H17N3O B13079135 2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide

2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B13079135
M. Wt: 267.33 g/mol
InChI Key: UVOPATPMNCDTSM-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a quinoline ring fused with a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18)

InChI Key

UVOPATPMNCDTSM-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3/C(=N/O)/N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N

Origin of Product

United States

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